Benzo[b]selenophene
Overview
Description
Benzo[b]selenophene is a heterocyclic compound that contains selenium as a part of its ring structure It is structurally similar to other aromatic compounds like benzene and naphthalene but with selenium replacing one of the carbon atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[b]selenophene can be synthesized through several methods. One common approach involves the intramolecular cyclization of selenium-functionalized arenes bearing ortho-alkynyl groups. These reactions can be mediated by transition metal-based catalysts and electrophilic species . Another method includes the chlorination of this compound using sulfuryl chloride to yield 1,1-dichloroselenophenes .
Industrial Production Methods: Industrial production of this compound often involves the use of elemental selenium and acetylene gas, supported by materials like aluminum oxide, sand, or glass beads in hot columns at around 450°C . This method is suitable for large-scale preparations.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]selenophene undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Electrophilic aromatic substitution reactions are common, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like sulfuryl chloride or nitric acid.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Halogenated or nitro-substituted benzo[b]selenophenes.
Scientific Research Applications
Benzo[b]selenophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: Studies have shown its potential as an antioxidant and anticancer agent.
Mechanism of Action
The mechanism of action of benzo[b]selenophene involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Comparison with Similar Compounds
Benzo[b]selenophene is unique compared to other similar compounds due to the presence of selenium in its ring structure. Similar compounds include:
Benzothiophene: Contains sulfur instead of selenium.
Benzo[b]furan: Contains oxygen instead of selenium.
These compounds share similar aromatic properties but differ in their chemical reactivity and biological activities due to the different heteroatoms present in their structures.
Properties
IUPAC Name |
1-benzoselenophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Se/c1-2-4-8-7(3-1)5-6-9-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRDGHFESOHOBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C[Se]2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181664 | |
Record name | Benzo(b)selenophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272-30-0 | |
Record name | Benzo(b)selenophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)selenophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzoselenophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Benzo[b]selenophene?
A1: this compound has a molecular formula of C8H6Se and a molecular weight of 181.12 g/mol. [, , , , , ]
Q2: Is there spectroscopic data available for this compound?
A2: Yes, researchers have studied this compound using various spectroscopic techniques. For instance, studies have explored its 1H NMR spectra in lyotropic mesophases [], He(I) and He(II) photoelectron spectra [], and 77Se nuclear magnetic resonance [].
Q3: What are some common methods for synthesizing this compound and its derivatives?
A3: Several synthetic routes have been developed, including:
- Copper/Palladium-catalyzed cyclization/cross-coupling cascade reactions of 2-gem-dibromovinyl aryl selenides []. This method enables the synthesis of 2-substituted Benzo[b]selenophenes.
- Electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes using various electrophiles such as Br2, NBS, I2, and others [, ]. This approach offers versatility, accommodating various functional groups.
- Platinum-catalyzed carboselenation of alkyl ortho-alkynylphenyl selenides []. This method efficiently yields 2,3-disubstituted Benzo[b]selenophenes.
- Base-promoted transformation of 4-(3-nitroaryl)-1,2,3-selenadiazoles []. This method utilizes a unique regioselective intramolecular cyclization.
Q4: How does the oxidation of this compound differ from that of tetraarylselenophenes?
A4: Oxidation of tetraarylselenophenes with m-chloroperbenzoic acid primarily yields cis-1,2-diaroyl-1,2-diarylethylenes and SeO2. In contrast, the same oxidant converts this compound to this compound 1-oxide. []
Q5: Can dimethyldioxirane be used to oxidize this compound?
A5: Yes, dimethyldioxirane effectively oxidizes this compound and other selenophene derivatives, producing the corresponding selenophene 1,1-dioxides in high yields. []
Q6: Do this compound derivatives exhibit any notable biological activities?
A6: Research suggests that certain this compound derivatives possess intriguing biological properties:
- Anti-oxidant activity: Some derivatives display potent anti-oxidant effects, even surpassing the activity of resveratrol and Trolox in yeast models [].
- Anti-fungal potential: Certain derivatives demonstrate the ability to kill yeast cells without causing detectable DNA double-strand breaks, suggesting potential as anti-fungal agents [].
- Antiproliferative activity: Selenoindirubins and selenoindirubin-N-glycosides, synthesized from this compound precursors, exhibit antiproliferative activity against lung cancer and melanoma cell lines [, ].
- Histone H3 Lysine 9 Demethylase (KDM4) Inhibition: Specific Benzo[b]tellurophene derivatives, structurally related to this compound, show promise as KDM4 inhibitors, potentially impacting gene expression and tumor growth [].
Q7: Are there any this compound-based compounds being investigated for cancer immunotherapy?
A7: Yes, diBSP01, a dimerized STING agonist based on the this compound scaffold, has demonstrated promising STING binding and activation in vitro. Furthermore, a photoactivatable version, caged-diBSP01, showed potential for optically controlled in vivo anticancer activity in a zebrafish xenograft model. []
Q8: Have this compound derivatives been explored in materials science?
A8: Yes, researchers have investigated the potential of this compound-based compounds in organic electronics. For instance, N,S,Se-heteroacenes incorporating this compound and thieno[3,2-b]indole units exhibit suitable properties for hole-transporting layers in organic electronic devices. []
Q9: How does the structure of this compound influence its biological activity?
A9: Studies focusing on the structure-activity relationship (SAR) of this compound derivatives reveal that:
- The position and nature of substituents on the this compound core significantly impact the observed biological activity. [, , ] For example, the presence of hydroxyl groups can enhance anti-oxidant properties [].
- Replacing the selenium atom with other chalcogens, such as tellurium, can alter the activity profile and target specificity. []
Q10: Have computational methods been applied to study this compound and its derivatives?
A10: Yes, computational chemistry tools are valuable for understanding the properties and behavior of this compound derivatives. For example:
- Density Functional Theory (DFT) calculations have been employed to study the stability and decomposition pathways of 2-aminoselenophene-3-carboxylates, offering insights into their potential as allosteric enhancers of A1 adenosine receptor binding [].
- Semi-empirical calculations, like PPP calculations, have been used to interpret the photoelectron spectra and electronic structure of this compound [].
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